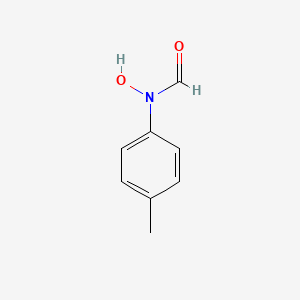![molecular formula C8H9N3O2 B12792452 N-[(4-nitrophenyl)methylideneamino]methanamine CAS No. 38127-55-8](/img/structure/B12792452.png)
N-[(4-nitrophenyl)methylideneamino]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-nitrophenyl)methylideneamino]methanamine is an organic compound characterized by the presence of a nitrophenyl group attached to a methanamine moiety through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-nitrophenyl)methylideneamino]methanamine typically involves the condensation reaction between 4-nitrobenzaldehyde and methanamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-nitrophenyl)methylideneamino]methanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate the substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is N-[(4-aminophenyl)methylideneamino]methanamine.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Applications De Recherche Scientifique
N-[(4-nitrophenyl)methylideneamino]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(4-nitrophenyl)methylideneamino]methanamine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the methanamine moiety can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-1-(4-nitrophenyl)methanamine: Similar in structure but with dimethyl groups instead of a methylene bridge.
4-nitrobenzylamine: Lacks the methanamine moiety but contains the nitrophenyl group.
4-nitroaniline: Contains the nitrophenyl group but with an amino group directly attached to the benzene ring.
Uniqueness
N-[(4-nitrophenyl)methylideneamino]methanamine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound in both synthetic chemistry and biological research .
Propriétés
Numéro CAS |
38127-55-8 |
|---|---|
Formule moléculaire |
C8H9N3O2 |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
N-[(4-nitrophenyl)methylideneamino]methanamine |
InChI |
InChI=1S/C8H9N3O2/c1-9-10-6-7-2-4-8(5-3-7)11(12)13/h2-6,9H,1H3 |
Clé InChI |
OKMMMYIFTDKONT-UHFFFAOYSA-N |
SMILES canonique |
CNN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


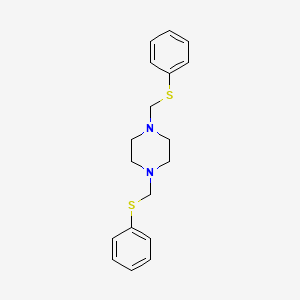
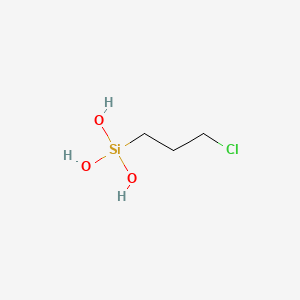
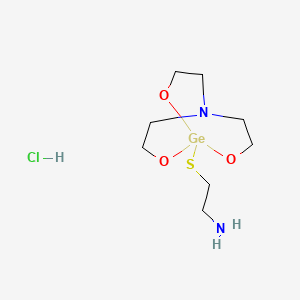
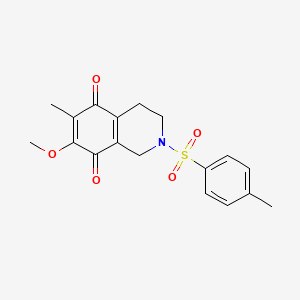
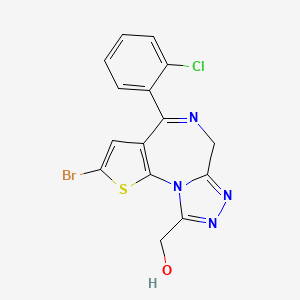

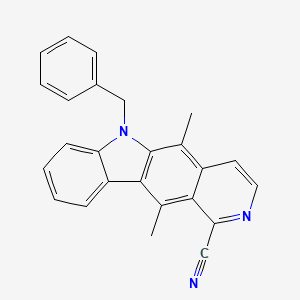

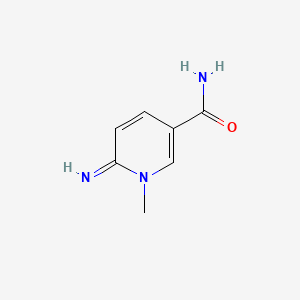
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
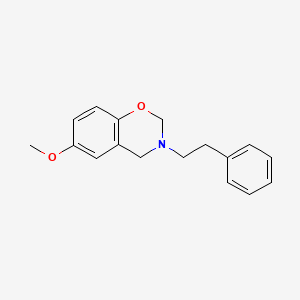
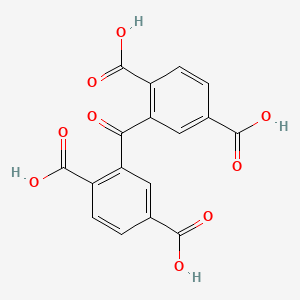
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
